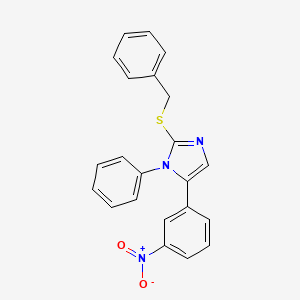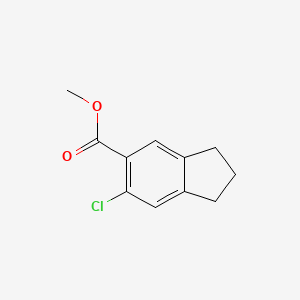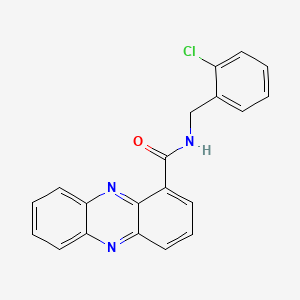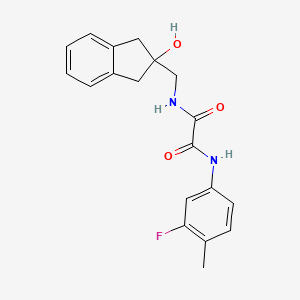
(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone, is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, and potential applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that aim to introduce specific functional groups and structural features which are crucial for the desired biological activity. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared to obtain inhibitors of type III secretion in Gram-negative bacteria, indicating a methodical approach to designing bioactive molecules . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone involved the reaction of 4-bromophenol and benzoyl chloride, showcasing a specific synthetic route that could be adapted for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure and crystallography of related compounds provide insights into the geometric parameters that can influence the compound's stability and reactivity. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone was determined to be monoclinic with specific cell data, which could be relevant when considering the crystalline properties of the compound of interest . Additionally, molecular structure investigations using computational methods, such as Gaussian09 software, can provide optimized geometries and vibrational frequencies that are in agreement with experimental data, as seen in the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their chemical reactions. For instance, the synthesis of derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved bromination and demethylation reactions, which are common in the modification of aromatic compounds . These reactions could potentially be applied to the compound of interest to modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its function and application. The antioxidant properties of synthesized bromophenols were determined by various assays, indicating the importance of phenolic hydroxyl groups in radical scavenging . The molecular docking study of a related compound suggested inhibitory activity against TPII, which could imply potential anti-neoplastic properties . These studies highlight the significance of understanding the physical and chemical properties of the compound of interest for predicting its biological activities.
科学的研究の応用
Synthesis and Characterization
- Research on similar compounds involves the synthesis and characterization of novel derivatives incorporating imidazole, thiazole, and methanone groups. These studies focus on developing new synthetic routes and methodologies for constructing complex molecules with potential utility in various fields, including pharmaceuticals and materials science (Mabkhot et al., 2010), (Nakamori et al., 1988).
Biological Activities
- Some related compounds have been evaluated for their antimicrobial, antioxidant, and antitumor activities. These studies aim to discover new bioactive molecules that can serve as leads for the development of therapeutic agents. For example, certain thiazolo[3,2-c]pyrimidine derivatives showed promising antimicrobial and antioxidant effects, suggesting potential for further structural modifications to enhance these properties (Litvinchuk et al., 2021).
Material Science Applications
- Research into substituted thiophenes, which share structural similarities with the compound of interest, reveals applications in material science. These compounds exhibit a wide range of biological activities and are utilized in the development of thin-film transistors, organic field-effect transistors, and solar cells, highlighting the diverse utility of these molecular frameworks in advanced technological applications (Nagaraju et al., 2018).
Drug Design and Pharmacological Studies
- Similar compounds are explored for their potential as central nervous system depressants, antipsychotic agents, and B-Raf kinase inhibitors. These studies involve the synthesis of novel derivatives, evaluation of their pharmacological profiles, and investigation of their mechanism of action at the molecular level, aiming to develop new therapeutic options for various diseases (Wise et al., 1987), (Yang et al., 2012).
特性
IUPAC Name |
[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2OS/c1-18(2)21-15(11-3-7-13(19)8-4-11)17(24)22(18)16(23)12-5-9-14(20)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRQOCENIBKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2543329.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)



![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2543337.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2543348.png)
![2-[Methyl(quinoxalin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2543349.png)